molecular formula C8H10N2O3 B15232167 Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B15232167
M. Wt: 182.18 g/mol
InChI Key: ZLFBSTWUJCCUOP-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the Biginelli reaction, a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea. This reaction is catalyzed by acids or other catalysts under solvent-free conditions . For example, a solution of 68–70% nitric acid can be used to facilitate the reaction at 0°C, followed by stirring at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and cost-effective approaches. One such method includes the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst, which provides an efficient and green synthesis route .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate stands out due to its specific inhibitory effects on matrix metalloproteinases and its potential neuroprotective properties. These unique features make it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 1-methyl-6-oxopyrimidine-5-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-5-10(2)7(6)11/h4-5H,3H2,1-2H3

InChI Key

ZLFBSTWUJCCUOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN(C1=O)C

Origin of Product

United States

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